Cas no 157408-08-7 (Bacoside A3)

Bacoside A3 structure
Bacoside A3 structure
Nombre del producto:Bacoside A3
Número CAS:157408-08-7
MF:C47H76O18
Megavatios:929.09555721283
MDL:MFCD07779137
CID:172295
PubChem ID:329749098

Bacoside A3 Propiedades químicas y físicas

Nombre e identificación

    • Bacoside A3
    • (3beta,16beta,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1-2)-O-(β-D-glucopyranosyl-(1-3))-β-D-Glucopyranoside
    • BACOSIDE A3(P)
    • b-D-Glucopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-a-L-arabino...
    • 3-β-((O-β-D-Glucopyranosyl(1-3)-O-(α-L-arabinofuranosyl(1-2))-O-β-D-glucopyranosyl)oxy)jujubogenin
    • b-D-Glucopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-a-L-arabinofuranosyl-(1&reg
    • β-D-Glucopyranoside, (3beta,16beta,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-yl O-α-L-arabinofuranosyl-(1-2)-O-(β-D-glucopyranosyl-(1-3))-
    • (3β,16β,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside
    • Jujubogenin 3-O-[α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside]
    • BACOSIDE A3(SH)
    • Bacoside A3 (15 mg)
    • 1S862DJ73F
    • Bacoside A3, analytical standard
    • 3-beta-((O-beta-D-Glucopyranosyl(1-3)-O-(alpha-L-arabinofuranosyl(1-2))-O-beta-D-glucopyranosyl)oxy)jujubogenin
    • Q27252831
    • Bacoside A3, United States Pharmacopeia (USP) Reference Standard
    • beta-D-Gluco
    • BACOSIDE A3 (CONSTITUENT OF BACOPA) [DSC]
    • (3.BETA.,16.BETA.,17.ALPHA.,23R)-20-HYDROXY-16,23:16,30-DIEPOXYDAMMAR-24-EN-3-YL .ALPHA.-L-ARABINOFURANOSYL-(1->2)-(.BETA.-D-GLUCOPYRANOSYL-(1->3))-.BETA.-D-GLUCOPYRANOSIDE
    • BACOSIDE A3 [USP-RS]
    • 157408-08-7
    • CS-0032257
    • MS-31734
    • beta-D-Glucopyranoside, (3beta,16beta,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-yl O-alpha-L-arabinofuranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-
    • (3beta,16beta,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-alpha-L-arabinofuranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-3))-beta-D-Glucopyranoside
    • DTXSID701318255
    • HY-N5064
    • AKOS040760290
    • UNII-1S862DJ73F
    • CHEBI:184025
    • GTPL13094
    • BACOSIDE A3 (CONSTITUENT OF BACOPA)
    • BACOSIDE A3 (USP-RS)
    • (3BETA,16BETA,17ALPHA,23R)-20-HYDROXY-16,23:16,30-DIEPOXYDAMMAR-24-EN-3-YL ALPHA-L-ARABINOFURANOSYL-(1->2)-(BETA-D-GLUCOPYRANOSYL-(1->3))-BETA-D-GLUCOPYRANOSIDE
    • (3?,16?,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-?-L-arabinofuranosyl-(1?2)-O-[?-D-glucopyranosyl-(1?3)]-?-D-glucopyranoside,
    • DA-71273
    • MDL: MFCD07779137
    • Renchi: 1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1
    • Clave inchi: CDEVGTJBRPBOPH-INTDMYAHSA-N
    • Sonrisas: O1C([H])([H])[C@@]23C([H])([H])[C@@]41[C@]([H])([C@](C([H])([H])[H])(C([H])([H])[C@]([H])(/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O4)O[H])[C@@]2([H])C([H])([H])C([H])([H])[C@]1([H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]31C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H]

Atributos calculados

  • Calidad precisa: 928.50300
  • Masa isotópica única: 928.50316557 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 10
  • Recuento de receptores de enlace de hidrógeno: 18
  • Recuento de átomos pesados: 65
  • Cuenta de enlace giratorio: 10
  • Complejidad: 1770
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 25
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 276
  • Xlogp3: 2.1
  • Peso molecular: 929.1

Propiedades experimentales

  • Denso: 1.43
  • PSA: 276.14000
  • Logp: -0.03330

Bacoside A3 Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3

Bacoside A3 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1236402-5mg
BACOSIDE A3(P)
157408-08-7 98%
5mg
$235 2024-06-06
Chengdu Biopurify Phytochemicals Ltd
BP0231-5mg
Bacoside A3
157408-08-7 98%
5mg
$130 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1425-1 mg
Bacoside A3
157408-08-7
1mg
¥1590.00 2022-04-26
ChemFaces
CFN91088-10mg
Bacoside A3
157408-08-7 >=98%
10mg
$188 2023-09-19
MedChemExpress
HY-N5064-5mg
Bacoside A3
157408-08-7 98.47%
5mg
¥2700 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-503248-1mg
Bacoside A3,
157408-08-7
1mg
¥2858.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL80366-10MG
Bacoside A3
157408-08-7
10mg
¥9564.74 2025-01-16
TargetMol Chemicals
TN1425-5 mg
Bacoside A3
157408-08-7 98%
5mg
¥ 950 2023-07-11
TargetMol Chemicals
TN1425-1mg
Bacoside A3
157408-08-7
1mg
¥ 392 2024-07-20
Aaron
AR00AQWH-1mg
BACOSIDE A3(P)
157408-08-7 97%
1mg
$81.00 2025-01-23
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:157408-08-7)Bacoside A3
A1013218
Pureza:99%
Cantidad:1g
Precio ($):1705.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:157408-08-7)Bacoside A3
TBW00221
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe